1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole
Overview
Description
1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and versatility in chemical reactions. The presence of the p-nitrobenzensulfonyloxy group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole typically involves the reaction of benzotriazole with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophiles, leading to the substitution of the p-nitrobenzensulfonyloxy group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzotriazole ring can undergo oxidation reactions, forming various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Substituted benzotriazole derivatives.
Reduction: Amino-substituted benzotriazole.
Oxidation: Oxidized benzotriazole derivatives.
Scientific Research Applications
1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole involves its reactivity towards nucleophiles. The p-nitrobenzensulfonyloxy group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzotriazole ring .
Comparison with Similar Compounds
Similar Compounds
p-Nitrobenzenesulfonyl Chloride: Similar in structure but lacks the benzotriazole ring.
Benzotriazole: The parent compound without the p-nitrobenzensulfonyloxy group.
p-Nitrobenzyl Alcohol: Contains the nitro group but differs in its functional groups.
Uniqueness
1-(p-Nitrobenzensulfonyloxy)-1,2,3-benzotriazole is unique due to the combination of the benzotriazole ring and the p-nitrobenzensulfonyloxy group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzotriazol-1-yl 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5S/c17-16(18)9-5-7-10(8-6-9)22(19,20)21-15-12-4-2-1-3-11(12)13-14-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEQTDRKNONJNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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